In-Depth Technical Guide to 7-Bromoquinolin-2-amine: Synthesis, Properties, and Applications in Drug Discovery
In-Depth Technical Guide to 7-Bromoquinolin-2-amine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-Bromoquinolin-2-amine, a key heterocyclic building block in medicinal chemistry. This document details its chemical and physical properties, provides established synthesis and functionalization protocols, and explores its applications in the development of novel therapeutic agents. Particular focus is given to its role as a scaffold for generating potent inhibitors of critical signaling pathways in cancer and other diseases.
Introduction
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Derivatives of quinoline have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. 7-Bromoquinolin-2-amine, in particular, serves as a versatile precursor for the synthesis of diverse compound libraries due to its two reactive sites: the 2-amino group and the 7-bromo substituent. This guide aims to provide researchers with the essential technical information required to effectively utilize this compound in their research and development endeavors.
Chemical and Physical Properties
7-Bromoquinolin-2-amine is a stable solid at room temperature. Its key identifiers and physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 116632-53-2 | [2][3] |
| Molecular Formula | C₉H₇BrN₂ | [3] |
| Molecular Weight | 223.07 g/mol | [3] |
| Appearance | Solid | |
| Boiling Point | 362.4 ± 22.0 °C (Predicted) | [3] |
| Density | 1.649 ± 0.06 g/cm³ (Predicted) | [3] |
| XLogP3 | 2.5 | [3] |
| PSA (Polar Surface Area) | 38.9 Ų | [3] |
| InChI Key | VKPJHDQCHZUELB-UHFFFAOYSA-N | [2] |
Synthesis of 7-Bromoquinolin-2-amine
While a variety of methods exist for the synthesis of quinoline derivatives, a common approach to obtaining 7-Bromoquinolin-2-amine involves a multi-step sequence. One documented method involves the refluxing of precursor compounds with anhydrous potassium carbonate (K₂CO₃) and acetamide, which can yield the crude product in approximately 75% yield.[2]
A plausible synthetic pathway, adapted from established methodologies for similar quinoline structures, is depicted below.
Caption: A generalized synthetic workflow for 7-Bromoquinolin-2-amine.
Reactivity and Functionalization
The chemical versatility of 7-Bromoquinolin-2-amine stems from the distinct reactivity of its two functional groups. The 2-amino group is nucleophilic and readily undergoes reactions such as acylation and alkylation. The 7-bromo substituent, on the other hand, serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
Experimental Protocols for Functionalization
This reaction is a powerful method for forming carbon-carbon bonds by coupling 7-Bromoquinolin-2-amine with various boronic acids or esters.
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Materials:
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7-Bromoquinolin-2-amine (1.0 equiv)
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Arylboronic acid (1.2 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
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Base (e.g., K₂CO₃, 2.0 equiv)
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Solvent (e.g., a mixture of Toluene and Water)
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Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a reaction vessel, add 7-Bromoquinolin-2-amine, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.[4]
-
Add the degassed solvent and the palladium catalyst to the reaction mixture under the inert atmosphere.[4]
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[4]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-quinolin-2-amine.[4]
-
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
The 2-amino group can be readily acylated using acid chlorides or anhydrides to form the corresponding amides.
-
Materials:
-
7-Bromoquinolin-2-amine
-
Acylating agent (e.g., acetic anhydride or benzoyl chloride)
-
Base (e.g., triethylamine or pyridine)
-
Aprotic solvent (e.g., dichloromethane or THF)
-
-
Procedure:
-
Dissolve 7-Bromoquinolin-2-amine in the aprotic solvent.
-
Add the base to the solution.
-
Slowly add the acylating agent at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Alkylation of the 2-amino group can be achieved using alkyl halides, though care must be taken to control the degree of alkylation.
-
Materials:
-
7-Bromoquinolin-2-amine
-
Alkyl halide (e.g., methyl iodide or benzyl bromide)
-
Base (e.g., potassium carbonate or sodium hydride)
-
Polar aprotic solvent (e.g., DMF or acetonitrile)
-
-
Procedure:
-
To a solution of 7-Bromoquinolin-2-amine in the solvent, add the base.
-
Add the alkyl halide and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by column chromatography to separate mono- and di-alkylated products.
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Applications in Drug Discovery and Medicinal Chemistry
Derivatives of 7-Bromoquinolin-2-amine have shown significant promise as inhibitors of various signaling pathways implicated in cancer. The ability to readily diversify the scaffold at the 7-position allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Inhibition of Cancer-Related Signaling Pathways
Quinoline-based compounds have been shown to inhibit several key signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.
Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by quinoline derivatives.[5]
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EGFR (Epidermal Growth Factor Receptor) Pathway: Overactivation of the EGFR pathway is a common driver of tumor growth. Quinoline derivatives have been developed as potent EGFR inhibitors.[6]
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) Pathway: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of this pathway can starve tumors and prevent their growth.[5]
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PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. Quinoline-based molecules have been investigated as inhibitors of PI3K.[5]
Quantitative Biological Activity
While specific IC₅₀ values for derivatives of 7-Bromoquinolin-2-amine are not extensively reported in publicly available literature, data from structurally related bromoquinoline compounds provide valuable benchmarks. For instance, certain 5,7-dibromo-8-hydroxyquinoline derivatives have demonstrated potent antiproliferative activity against various cancer cell lines with IC₅₀ values in the low micromolar range.[2] Similarly, a series of 6-bromine-containing 7-anilino-1-arylisoquinolinequinones displayed significant IC₅₀ values ranging from 1.31 to 11.04 μM against cancer cell lines.[2]
| Compound Class | Cancer Cell Line(s) | IC₅₀ Range (µM) | Reference(s) |
| 5,7-Dibromo-8-hydroxyquinoline derivatives | C6, HeLa, HT29 | Low micromolar | [2] |
| 6-Bromo-7-anilino-1-arylisoquinolinequinones | Various | 1.31 - 11.04 | [2] |
Conclusion
7-Bromoquinolin-2-amine is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its dual reactivity allows for the strategic introduction of diverse functionalities, enabling the exploration of vast chemical space. The quinoline core, particularly when substituted at the 2- and 7-positions, has proven to be a promising scaffold for the development of potent inhibitors of key cancer-related signaling pathways. This technical guide provides a solid foundation of chemical properties, synthetic and functionalization protocols, and biological context to aid researchers in leveraging 7-Bromoquinolin-2-amine for the discovery of next-generation therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]

